molecular formula C10H17NO3 B13501316 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid

Cat. No.: B13501316
M. Wt: 199.25 g/mol
InChI Key: YQYFRMJGYFYTQX-UHFFFAOYSA-N
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Description

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by the presence of an acetamido group and a carboxylic acid group attached to a cyclopentane ring with two methyl groups at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of 2,2-dimethylcyclopentane-1-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopentane-1-carboxylic acid: Lacks the acetamido group but shares the cyclopentane ring structure.

    1-Acetamido-2-methylcyclopentane-1-carboxylic acid: Similar structure but with only one methyl group at the 2-position.

Uniqueness

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both the acetamido and carboxylic acid groups on a cyclopentane ring with two methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

1-acetamido-2,2-dimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-7(12)11-10(8(13)14)6-4-5-9(10,2)3/h4-6H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

YQYFRMJGYFYTQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCC1(C)C)C(=O)O

Origin of Product

United States

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